3-chloro-4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Description
3-Chloro-4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a chloro-methoxy-substituted benzene ring linked to a pivaloylindolin moiety via a sulfonamide bridge. This compound’s structural uniqueness lies in the combination of a bulky tert-butyl (pivaloyl) group attached to an indoline core and the electron-withdrawing chloro and electron-donating methoxy substituents on the benzene ring.
Properties
IUPAC Name |
3-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-20(2,3)19(24)23-10-9-13-5-6-14(11-17(13)23)22-28(25,26)15-7-8-18(27-4)16(21)12-15/h5-8,11-12,22H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUQOYFEISJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indolin-6-yl core. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product. The chloro and methoxy groups are introduced through halogenation and methylation reactions, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-chloro-4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide can be employed in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological processes can be harnessed to create drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-chloro-4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Structural Features:
- Core Scaffold : The benzenesulfonamide group is a common feature among analogs, but the attached heterocycles and substituents vary significantly.
- Substituent Positioning: 3-Chloro-4-Methoxy: This positional arrangement contrasts with compounds like 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (), where chloro and methoxy groups occupy different positions, altering electronic and steric profiles. Pivaloylindolin Moiety: The bulky pivaloyl group distinguishes this compound from derivatives with simpler heterocycles (e.g., quinoline in or pyridyl in ).
Table 1: Structural and Functional Comparison
Pharmacokinetic Considerations
- This contrasts with smaller substituents (e.g., methyl or nitro) in other derivatives.
- Chloro-Methoxy Synergy : The 3-Cl, 4-OCH₃ arrangement may balance electronic effects, optimizing binding to hydrophobic pockets in target proteins.
Biological Activity
3-chloro-4-methoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H18ClN2O4S |
| Molecular Weight | 348.82 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)C(C)(C)C)Cl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to form hydrogen bonds with enzyme active sites, which can inhibit enzymatic activity. Additionally, the presence of the pivaloyl group may enhance the compound's lipophilicity, improving its bioavailability and cellular uptake.
Anticancer Activity
Research has demonstrated that compounds containing the benzenesulfonamide moiety exhibit significant anticancer properties. A study evaluating various benzenesulfonamide derivatives found that those with structural similarities to this compound showed promising in vitro anticancer activity against breast cancer and neuroblastoma cell lines. Specifically, derivatives were tested for their cytotoxic effects, revealing IC50 values comparable to established chemotherapeutics like Doxorubicin .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways. Molecular docking studies suggest that the compound binds effectively to the active site of PI3K, leading to reduced cell proliferation in cancer models .
Study 1: Anticancer Efficacy
In a controlled study, this compound was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 50 µM. This suggests that the compound possesses moderate anticancer activity and warrants further investigation into its therapeutic potential .
Study 2: Mechanistic Insights
A mechanistic study explored the effects of this compound on apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to increased Annexin V positivity, indicating enhanced apoptosis compared to control groups. This suggests that the compound may induce programmed cell death through its inhibitory effects on critical survival pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
